3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
“3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1980054-39-4 . It has a molecular weight of 267.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, a metal-free homolytic aromatic alkylation protocol has been used for the synthesis of 3- (pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid .Molecular Structure Analysis
The IUPAC name for this compound is 3- (4-bromophenyl)bicyclo [1.1.1]pentane-1-carboxylic acid . The InChI code is 1S/C12H11BrO2/c13-9-3-1-8 (2-4-9)11-5-12 (6-11,7-11)10 (14)15/h1-4H,5-7H2, (H,14,15) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 267.12 .Scientific Research Applications
Bridgehead-Bridgehead Interactions
Studies on 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid and similar compounds reveal insights into bridgehead-bridgehead interactions within the bicyclo[1.1.1]pentane ring system. These interactions significantly influence the reactivity and stability of the ring system, as observed in their reactions with xenon difluoride and oxidation potentials determined by cyclic voltammetry (Adcock et al., 1999).
Synthetic Chemistry and Bioisostere Applications
The compound is part of a class of bicyclo[1.1.1]pentane derivatives used in medicinal chemistry as bioisosteres. These compounds, including this compound, offer high passive permeability, solubility, and improved metabolic stability. They serve as effective substitutes for aromatic rings, tert-butyl groups, and alkynes (Kanazawa & Uchiyama, 2018).
Radical Acylation and Functionalization
There is ongoing research into the radical acylation of [1.1.1]propellane with aldehydes to synthesize bicyclo[1.1.1]pentane ketones, a process that has been streamlined for bioactive molecules. This highlights the potential of this compound in drug discovery and its utility in generating structurally diverse compounds (Li et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAYGYNIBRICGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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